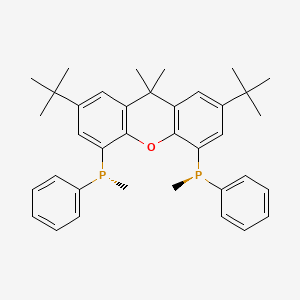
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane is a complex organophosphorus compound. It is known for its unique structure, which includes bulky tert-butyl groups and a xanthene backbone. This compound is often used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane typically involves multiple steps. One common method includes the reaction of 2,7-ditert-butyl-9,9-dimethylxanthene with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl halides are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis.
Biology
The compound is studied for its potential biological activities. Its derivatives are explored for their interactions with biological molecules and potential therapeutic applications.
Medicine
In medicine, research is ongoing to explore its potential as a drug delivery agent or as a part of therapeutic compounds.
Industry
Industrially, the compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of ®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane involves its ability to form stable complexes with metals. These complexes can catalyze various chemical reactions by providing a favorable environment for the reactants. The bulky tert-butyl groups help in stabilizing the complex and preventing unwanted side reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand with three phenyl groups.
Xantphos: A xanthene-based ligand with two diphenylphosphino groups.
DPEphos: A bisphosphine ligand with a diphenyl ether backbone.
Uniqueness
®-[2,7-Ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane is unique due to its bulky tert-butyl groups and the xanthene backbone, which provide steric hindrance and stability to the metal complexes. This makes it particularly useful in reactions where selectivity and stability are crucial.
Eigenschaften
Molekularformel |
C37H44OP2 |
|---|---|
Molekulargewicht |
566.7 g/mol |
IUPAC-Name |
(R)-[2,7-ditert-butyl-9,9-dimethyl-5-[methyl(phenyl)phosphanyl]xanthen-4-yl]-methyl-phenylphosphane |
InChI |
InChI=1S/C37H44OP2/c1-35(2,3)25-21-29-33(31(23-25)39(9)27-17-13-11-14-18-27)38-34-30(37(29,7)8)22-26(36(4,5)6)24-32(34)40(10)28-19-15-12-16-20-28/h11-24H,1-10H3/t39-,40-/m1/s1 |
InChI-Schlüssel |
AZVDMBQYJRQDHH-XRSDMRJBSA-N |
SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)P(C)C3=CC=CC=C3)OC4=C1C=C(C=C4P(C)C5=CC=CC=C5)C(C)(C)C)C |
Isomerische SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)[P@](C)C3=CC=CC=C3)OC4=C1C=C(C=C4[P@](C)C5=CC=CC=C5)C(C)(C)C)C |
Kanonische SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)P(C)C3=CC=CC=C3)OC4=C1C=C(C=C4P(C)C5=CC=CC=C5)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















